JNJ-46778212 JNJ-46778212 VU0409551 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It induces calcium mobilization in HEK293 cells expressing human mGluR5 (EC50 = 260 nM). It is selective for mGluR5 over mGluR1-4 and mGluR6-8 at 10 μM. VU0409551 reverses amphetamine-induced hyperlocomotion in rats (ED50 = 23 mg/kg), indicating antipsychotic-like activity. It increases levels of c-fos and expression of BDNF, Arc/Arg3.1, syntaxin 1A, and post-synaptic density-95 (PSD-95) in the hippocampus in the BACHD mouse model of Huntington's disease when administered at a dose of 3 mg/kg. VU0409551 (3 mg/kg) also improves object location memory in the novel object location test and associative memory in the cued fear conditioning test in the BACHD mouse model.
VU0409551, also known as JNJ-46778212, is orally bioavailable metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs). VU0409551 exhibits distinct stimulus bias and selectively potentiates mGlu5 coupling to Gαq-mediated signaling but not mGlu5 modulation of NMDAR currents or NMDAR-dependent synaptic plasticity in the rat hippocampus. On the basis of its robust in vitro potency and in vivo efficacy in multiple preclinical models of multiple domains of schizophrenia, coupled with a good DMPK profile and an acceptable therapeutic window, VU0409551/JNJ-46778212 was selected as a candidate for further development.
Brand Name: Vulcanchem
CAS No.: 1363281-27-9
VCID: VC0546954
InChI: InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
SMILES: C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.37

JNJ-46778212

CAS No.: 1363281-27-9

Cat. No.: VC0546954

Molecular Formula: C20H17FN2O3

Molecular Weight: 352.37

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JNJ-46778212 - 1363281-27-9

Specification

CAS No. 1363281-27-9
Molecular Formula C20H17FN2O3
Molecular Weight 352.37
IUPAC Name (4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone
Standard InChI InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
Standard InChI Key QUZLMKNNIUSREV-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

JNJ-46778212 is characterized by specific chemical and physical properties that define its behavior in biological systems and laboratory settings. The detailed chemical properties of the compound are summarized in the following table:

PropertyValue
Chemical FormulaC20H17FN2O3
Molecular Weight352.36 g/mol
CAS Registry Number1363281-27-9
Chemical Name6,7-Dihydro-2-(phenoxymethyl)oxazolo[5,4-c]pyridin-5(4H)-ylmethanone
IUPAC Name6,7-Dihydro-2-(phenoxymethyl)oxazolo[5,4-c]pyridin-5(4H)-ylmethanone
InChI KeyQUZLMKNNIUSREV-UHFFFAOYSA-N
SMILESO=C(N1CCC2=C(OC(COC3=CC=CC=C3)=N2)C1)C4=CC=C(F)C=C4
Physical AppearanceYellow solid
Solubility in DMSO≥ 125 mg/mL (354.75 mM)
Purity≥98% (HPLC), 99.46% reported in some sources

The structural characteristics of JNJ-46778212 include a central oxazolo[5,4-c]pyridine core with a phenoxymethyl substituent at position 2 and a 4-fluorophenyl moiety connected via a methanone linkage. This specific arrangement of functional groups contributes to its selective binding to the mGlu5 receptor allosteric site and its pharmacological activity .

Pharmacological Profile

Mechanism of Action

JNJ-46778212 functions as a positive allosteric modulator of the mGlu5 receptor, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself . The compound binds to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site, causing conformational changes that increase the affinity of glutamate for its binding site and/or enhance signal transduction following glutamate binding .

The potency of JNJ-46778212 is characterized by an EC50 value of 260 nM, indicating the concentration at which it produces 50% of its maximal effect on mGlu5 receptor function . This relatively high potency contributes to its efficacy at pharmacologically relevant concentrations.

Selectivity and Receptor Interactions

JNJ-46778212 demonstrates high selectivity for the mGlu5 receptor subtype, making it a valuable tool for investigating the specific role of this receptor in various neurological processes . The compound's structure-activity relationship has been carefully optimized to enhance selectivity for mGlu5 over other metabotropic glutamate receptor subtypes and unrelated receptors .

Development History

Discovery and Early Development

JNJ-46778212 (VU 0409551) emerged from a medicinal chemistry program focused on developing potent and selective mGlu5 PAMs with improved properties compared to earlier generations of compounds . The development process involved structure-activity relationship (SAR) studies of a novel series of (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones .

The compound was initially developed by researchers at Vanderbilt University, as indicated by the "VU" prefix in its alternative name (VU 0409551). Subsequently, Johnson & Johnson became involved in its development, leading to the "JNJ" designation in its primary name .

Preclinical Development

The selection of JNJ-46778212 (compound 17a in the original research) for further development was based on its robust in vitro potency and promising in vivo efficacy in multiple preclinical models relevant to schizophrenia . The compound demonstrated activity in models addressing multiple domains of schizophrenia, suggesting potential utility in treating various aspects of this complex disorder .

Additionally, JNJ-46778212 exhibited a favorable drug metabolism and pharmacokinetics (DMPK) profile and an acceptable therapeutic window, further supporting its candidacy for advanced development .

Current Research Status

Storage FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

The compound is classified as a "Combustible Solid" (Storage Class Code 11) and has been assigned a WGK (Water Hazard Class) rating of 3, indicating high hazard to waters . These properties should be considered when planning for safe storage, handling, and disposal of the compound in research settings.

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